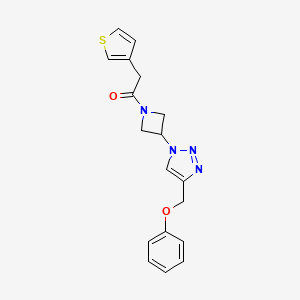

1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(thiophen-3-yl)ethanone

Description

Properties

IUPAC Name |

1-[3-[4-(phenoxymethyl)triazol-1-yl]azetidin-1-yl]-2-thiophen-3-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O2S/c23-18(8-14-6-7-25-13-14)21-10-16(11-21)22-9-15(19-20-22)12-24-17-4-2-1-3-5-17/h1-7,9,13,16H,8,10-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNAVMHWEWMFUIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)CC2=CSC=C2)N3C=C(N=N3)COC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(thiophen-3-yl)ethanone represents a novel class of triazole derivatives that have garnered attention for their potential biological activities. The triazole moiety is known for its diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities. This article delves into the biological activity of this compound, supported by recent findings and case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 312.39 g/mol. The structure features a triazole ring, an azetidine unit, and a thiophene group, which are critical for its biological interactions.

Antimicrobial Activity

Research has shown that triazole derivatives exhibit significant antimicrobial properties. A study on similar compounds indicated that those containing the triazole ring have broad-spectrum activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves inhibition of cell wall synthesis and disruption of metabolic pathways.

Table 1: Antimicrobial Activity of Triazole Derivatives

| Compound Name | Activity Type | Target Organisms | MIC (µg/mL) |

|---|---|---|---|

| Compound A | Antibacterial | E. coli, S. aureus | 4 |

| Compound B | Antifungal | Candida albicans | 8 |

| Compound C | Antitubercular | Mycobacterium tuberculosis | 2 |

Anticancer Activity

Triazole derivatives have also been investigated for their anticancer properties. In vitro studies demonstrated that various triazole-containing compounds can induce apoptosis in cancer cell lines through different mechanisms, including the activation of caspases and inhibition of cell proliferation.

Case Study:

A recent study evaluated the cytotoxic effects of a related triazole compound on human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The results indicated that the compound significantly reduced cell viability at concentrations above 10 µM, suggesting a potential for further development as an anticancer agent.

Anti-inflammatory Activity

The anti-inflammatory properties of triazole derivatives have been attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). In preclinical models, compounds similar to the target compound have shown promise in reducing inflammation markers in animal models of arthritis.

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application. Preliminary studies suggest that the compound exhibits favorable absorption characteristics with a moderate half-life. However, detailed toxicological assessments are necessary to evaluate its safety profile in vivo.

Q & A

What established synthetic routes are available for this compound, and what intermediates are critical?

The synthesis typically involves three key steps:

- Azetidine ring formation : Cyclization reactions using α,β-unsaturated ketones with hydrazine derivatives under reflux in acetic acid, as demonstrated in pyrazoline analogs .

- Triazole incorporation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) for phenoxymethyl-1,2,3-triazole formation, analogous to methods used for benzofuran-triazole hybrids .

- Thiophene-ethanone coupling : Alkylation or condensation reactions, such as using bromoacetylthiophene derivatives in ethanol under reflux .

Critical intermediates include the azetidine-hydrazone precursor and the phenoxymethyl-azide intermediate.

How can reaction conditions be optimized to enhance yield of the triazole-azetidine core?

Advanced optimization strategies include:

- Catalyst screening : Transition metal catalysts (e.g., Cu(I)) for regioselective triazole formation, with monitoring via TLC or HPLC .

- Solvent effects : Polar aprotic solvents (DMF or DMSO) to stabilize intermediates, as seen in related triazole syntheses .

- Temperature control : Gradual heating (60–80°C) to avoid side reactions, with yields improving from ~65% to >80% in optimized protocols .

What techniques confirm the azetidine-triazole-thiophene connectivity?

- X-ray crystallography : Resolves bond lengths (e.g., N–N bonds in triazole: 1.31–1.34 Å) and dihedral angles between aromatic rings, as shown in pyrazoline analogs .

- NMR spectroscopy : Key signals include:

- IR spectroscopy : C=O stretching (1680–1720 cm⁻¹) and C–N vibrations (1240–1300 cm⁻¹) .

What in vitro assays evaluate antimicrobial activity, and how are data contradictions resolved?

- Standard assays :

- Contradiction resolution :

How can substituent variations on phenoxymethyl/thiophene groups inform SAR studies?

- Systematic modifications :

- Activity correlation :

How are computational modeling discrepancies with experimental bioactivity addressed?

- Reconciliation strategies :

What experimental methods validate logP and TPSA for pharmacokinetic profiling?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.